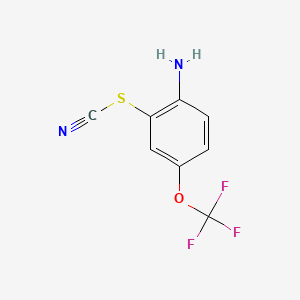
2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C8H5F3N2OS and its molecular weight is 234.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome[][1].
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. Conditions typically involve solvents like dimethylbenzene and protection under nitrogen atmosphere[][1].
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions[][1].
Scientific Research Applications
2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pesticides[][1].
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties[][1].
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the synthesis of drugs with specific therapeutic effects[][1].
Industry: It is used in the production of agrochemicals and other industrial chemicals[][1].
Comparison with Similar Compounds
- 2-Amino-5-(trifluoromethoxy)benzoic acid
- 2-Amino-4-(trifluoromethoxy)phenyl Thiocyanate
- 2-Amino-5-(trifluoromethyl)phenyl Thiocyanate
Biological Activity
2-Amino-5-(trifluoromethoxy)phenyl thiocyanate (CAS Number: 1391054-04-8) is a compound with significant potential in various fields, including medicinal chemistry and agrochemicals. Its unique molecular structure, characterized by the presence of trifluoromethoxy and thiocyanate functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential applications in drug development, and relevant research findings.
- Molecular Formula : C₈H₅F₃N₂OS
- Molecular Weight : 234.20 g/mol
- IUPAC Name : [2-amino-5-(trifluoromethoxy)phenyl] thiocyanate
- Canonical SMILES : C1=CC(=C(C=C1OC(F)(F)F)SC#N)N
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antimicrobial properties and potential therapeutic applications.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The following table summarizes key findings from recent studies:
The antimicrobial action of this compound is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. Studies suggest that the thiocyanate group may play a crucial role in its mechanism by forming reactive species that can damage cellular components.
Case Studies
-
Antitubercular Activity
A study focused on the synthesis of various thiocyanate derivatives demonstrated that certain analogs of this compound exhibited promising antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. The compounds were evaluated for their ability to inhibit bacterial growth without significant cytotoxicity to human cells, highlighting their potential as new therapeutic agents for tuberculosis treatment . -
Antimicrobial Efficacy
In a comparative study, the efficacy of this compound was tested against standard antibiotics. The results indicated that this compound showed comparable or superior activity against several Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to its structure can significantly influence its potency and selectivity against different pathogens. Key points include:
Properties
IUPAC Name |
[2-amino-5-(trifluoromethoxy)phenyl] thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-5-1-2-6(13)7(3-5)15-4-12/h1-3H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRGZDLMVGKDRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)SC#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














